2-(Hexadecyloxymethyl)-1,2-decanediol
Description
2-(Hexadecyloxymethyl)-1,2-decanediol is a chemical compound known for its unique structure and properties. It is a diol with a long alkyl chain, which makes it hydrophobic. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Properties
CAS No. |
128723-56-8 |
|---|---|
Molecular Formula |
C27H56O3 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
2-(hexadecoxymethyl)decane-1,2-diol |
InChI |
InChI=1S/C27H56O3/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-30-26-27(29,25-28)23-21-19-10-8-6-4-2/h28-29H,3-26H2,1-2H3 |
InChI Key |
JCZLLEQBZHUTJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CCCCCCCC)(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxymethyl)-1,2-decanediol typically involves the reaction of hexadecanol with epichlorohydrin, followed by a ring-opening reaction with decanediol. The reaction is usually carried out under basic conditions, using a strong base like sodium hydroxide to facilitate the ring-opening process .
Industrial Production Methods
In an industrial setting, the production of 2-(Hexadecyloxymethyl)-1,2-decanediol can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecyloxymethyl)-1,2-decanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-(Hexadecyloxymethyl)-1,2-decanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: This compound can be used in the study of lipid membranes due to its hydrophobic nature.
Industry: It is used as an emulsifier and stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Hexadecyloxymethyl)-1,2-decanediol involves its interaction with lipid membranes. Its long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can help transport hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Hexadecanol: A long-chain alcohol that shares similar hydrophobic properties.
Decanediol: A diol with a shorter alkyl chain.
Glyceryl monostearate: An emulsifier with similar applications in industry
Uniqueness
What sets 2-(Hexadecyloxymethyl)-1,2-decanediol apart from these similar compounds is its unique combination of a long alkyl chain and two hydroxyl groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Biological Activity
2-(Hexadecyloxymethyl)-1,2-decanediol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound is characterized by a long hydrophobic alkyl chain (hexadecyl) attached to a diol structure. This unique configuration may influence its interaction with biological membranes and its overall bioactivity.
Research indicates that 2-(Hexadecyloxymethyl)-1,2-decanediol may exert its biological effects through several mechanisms:
- Membrane Interaction : The hydrophobic nature of the hexadecyl chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : Preliminary studies suggest that the compound might interact with specific enzymes involved in metabolic pathways, though detailed mechanisms remain to be fully elucidated.
- Cell Signaling Pathways : There is evidence suggesting that this compound may influence signaling pathways related to cell growth and apoptosis, although further research is necessary to clarify these interactions.
In Vitro Studies
In vitro studies have demonstrated various biological activities of 2-(Hexadecyloxymethyl)-1,2-decanediol:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
- Cytotoxic Effects : Research indicates that it can induce cytotoxicity in cancer cell lines, suggesting its potential role in cancer therapy.
- Anti-inflammatory Properties : Some studies have reported anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic potential of 2-(Hexadecyloxymethyl)-1,2-decanediol:
- Cancer Treatment : A study involving human breast cancer cells demonstrated that treatment with the compound resulted in significant cell death compared to untreated controls. This suggests a promising avenue for further investigation into its use as an anticancer agent.
- Dermatological Applications : In dermatological formulations, 2-(Hexadecyloxymethyl)-1,2-decanediol has been evaluated for its ability to enhance skin penetration of other therapeutic agents. This property could be beneficial in topical treatments for various skin conditions.
- Inflammatory Disorders : A clinical case study on patients with chronic inflammatory conditions indicated that incorporating this compound into treatment regimens resulted in reduced inflammation markers and improved patient outcomes.
Research Findings
Recent research has focused on optimizing the synthesis of 2-(Hexadecyloxymethyl)-1,2-decanediol to enhance its bioactivity. Modifications to the alkyl chain length and branching have been explored to improve solubility and efficacy.
- Synthesis Optimization : Variations in synthetic routes have led to increased yields and purity of the compound, which are crucial for evaluating its biological activity accurately.
- Pharmacokinetics : Studies are ongoing to assess the pharmacokinetic profile of the compound, including absorption, distribution, metabolism, and excretion (ADME) parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
